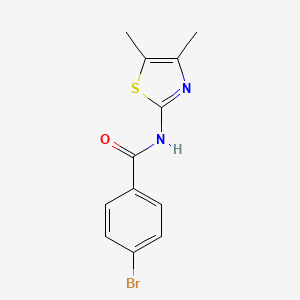

4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

説明

特性

IUPAC Name |

4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGGFGVPBVKBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 4,5-dimethylthiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

化学反応の分析

Types of Reactions

4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the thiazole ring to produce different derivatives .

科学的研究の応用

Antimicrobial Activity

Research indicates that 4-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide exhibits significant antimicrobial properties. Its structure allows it to interact with various biological macromolecules, making it a candidate for treating infectious diseases. Studies have demonstrated its efficacy against different strains of bacteria and fungi, which may lead to its use as a lead compound in drug development targeting these pathogens.

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit inflammatory pathways, suggesting its application in developing treatments for inflammatory diseases. For instance, it has been tested for analgesic effects using acetic acid-induced writhing models.

Cancer Research

This compound has been explored as a potential inhibitor of fibroblast growth factor receptor-1 (FGFR1), which is implicated in various cancers. In studies involving non-small cell lung cancer cell lines with FGFR1 amplification, this compound demonstrated promising inhibitory effects . This positions it as a candidate for further development in oncology therapeutics.

Chemical Probes and Research Tools

The compound's unique structural features make it suitable for use as a chemical probe in biological research. It can facilitate the study of specific biochemical pathways by serving as a selective inhibitor or modulator of enzyme activity. This application is particularly relevant in pharmacology and toxicology research.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide | Methyl group instead of dimethyl on thiazole | Exhibits distinct antimicrobial properties |

| 4-Bromo-N-(4-butyl-1,3-thiazol-2-yl)benzamide | Butyl group on thiazole | Potentially different pharmacokinetics due to alkyl chain length |

| 4-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | Phenyl group on thiazole | May show enhanced interactions with specific receptors |

This table highlights how variations in substituents influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

- Synthesis and Evaluation : A recent study synthesized various derivatives to evaluate their FGFR1 inhibitory activity. One promising derivative showed significant inhibition across multiple cancer cell lines .

- Biological Activity Assessment : In vitro assays demonstrated that modifications to the thiazole ring could enhance or diminish antimicrobial activity, underscoring the importance of structural optimization in drug design.

作用機序

The mechanism of action of 4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide ()

- Structure : Replaces the thiazole ring with a 3,5-dimethoxyphenyl group.

- Activity : Compound C9 (a derivative) demonstrated potent inhibition of FGFR1 in NSCLC cells via hydrogen bonding with residues Glu571, Arg570, and Asn659 .

- Key Difference : The absence of the thiazole ring reduces heterocyclic rigidity but introduces methoxy groups that enhance hydrogen-bonding capacity.

4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide ()

Heterocyclic Core Modifications

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ()

- Structure : Replaces thiazole with a 1,3,4-oxadiazole ring.

- Crystallography : Orthorhombic crystal system (P212121) with distinct packing influenced by the oxadiazole’s electron-withdrawing nature .

- Activity : Oxadiazole derivatives are associated with antimicrobial and antitumor properties, though direct comparisons to thiazole analogs are lacking.

Functional Group Additions

- N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide () Structure: Incorporates hydroxy and multiple halogen substituents.

- 4-[(4-Cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide () Structure: Adds a cyclopropyl-thiazole moiety via a methoxy linker.

生物活性

4-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the para position of the benzamide moiety and a dimethyl-substituted thiazole ring. The presence of nitrogen and sulfur in the thiazole ring contributes to its biological reactivity.

- Molecular Formula : C11H11BrN2OS

- Molecular Weight : 299.18 g/mol

Biological Activities

This compound exhibits significant biological activities, including:

- Analgesic Activity : In vitro studies have demonstrated that this compound can effectively reduce pain responses in models such as acetic acid-induced writhing tests.

- Anti-inflammatory Effects : The compound has shown promising anti-inflammatory properties, making it a candidate for further studies in inflammatory disease models.

- Antitumor Activity : Preliminary research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, compounds similar to this compound have been evaluated for their ability to inhibit fibroblast growth factor receptor (FGFR) in non-small cell lung cancer (NSCLC) cell lines .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For example, it was found to downregulate dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADPH and destabilization of DHFR .

- Cell Cycle Arrest : In NSCLC cell lines, certain derivatives were observed to induce G2 phase arrest and promote apoptosis through the inhibition of signaling pathways involving FGFR1 and ERK .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide | Methyl group on thiazole | Antimicrobial properties |

| 4-Bromo-N-(4-butyl-1,3-thiazol-2-yl)benzamide | Butyl group on thiazole | Varying pharmacokinetics |

| 4-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | Phenyl group on thiazole | Enhanced receptor interactions |

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various benzamide derivatives and evaluated their analgesic and anti-inflammatory activities. The results indicated that modifications to the thiazole ring significantly influenced biological activity.

- Cancer Cell Studies : Another study highlighted the potential of a specific derivative as an FGFR1 inhibitor in NSCLC. The compound demonstrated IC50 values ranging from 1.25 µM to 2.31 µM across different cell lines .

- Mechanistic Insights : Research into the compound's mechanism revealed that it could form multiple hydrogen bonds with FGFR1, indicating a strong binding affinity that could be exploited for therapeutic purposes .

Q & A

Q. What synthetic methods are recommended for preparing 4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide?

The compound is synthesized via coupling reactions between a brominated benzoyl chloride derivative and 4,5-dimethylthiazol-2-amine. Use triethylamine as a base in anhydrous dichloromethane under reflux. Purify the product via recrystallization or column chromatography to ensure high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy to identify amide (C=O, ~1650 cm⁻¹) and thiazole ring vibrations.

- 1H/13C NMR to resolve substituent positions and confirm regiochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological screening assays are suitable for this compound?

Screen for enzyme inhibition (e.g., kinases) using fluorometric assays and cellular viability via MTT assays. Compare activity with structurally related thiazole derivatives to establish structure-activity relationships (SAR) .

Q. How can crystallinity and purity be verified during synthesis?

Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Validate space group (e.g., orthorhombic P212121) and unit cell parameters (e.g., a=6.0171 Å, b=15.3120 Å, c=18.1493 Å) with a Bruker SMART CCD diffractometer .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving structural ambiguities?

Collect high-resolution data (≤0.8 Å) and apply multi-scan absorption corrections (SADABS). Refine thermal displacement parameters anisotropically and validate hydrogen bonding networks using SHELXL .

Q. What strategies improve regioselectivity in thiazole-amide coupling reactions?

Optimize solvent polarity (e.g., DMF enhances solubility) and use coupling agents like EDCI/HOBt. Monitor reaction progress via TLC and employ gradient column chromatography for purification .

Q. How should researchers address contradictions in reported bioactivity data?

Conduct dose-response studies across multiple cell lines, verify compound purity via HPLC (>98%), and replicate assays under standardized conditions (pH 7.4, 37°C). Use orthogonal methods (e.g., SPR for binding affinity) to confirm target engagement .

Q. What computational approaches predict target interactions for this compound?

Perform molecular docking (AutoDock Vina) using protein structures from the PDB. Validate poses with molecular dynamics (MD) simulations (>100 ns) and correlate with experimental IC50 values .

Q. How does the bromine substituent influence reactivity compared to chloro/methyl analogs?

Bromine enhances electrophilicity at the benzamide para-position, enabling nucleophilic aromatic substitution. Compare reaction kinetics with chloro/methyl derivatives using DFT calculations to assess electronic effects .

Q. What protocols ensure reproducibility in enzyme inhibition assays?

Pre-incubate enzymes (e.g., kinases) with ATP analogs to minimize background noise. Use positive controls (e.g., staurosporine) and normalize activity to DMSO-treated samples. Triplicate experiments with independent syntheses .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50 values across studies?

Q. Why might crystallographic data conflict with computational models?

- Solvent effects : Include explicit solvent molecules in MD simulations.

- Conformational flexibility : Perform multi-conformer docking or ensemble refinement.

- Crystal packing : Analyze intermolecular interactions (e.g., π-π stacking) in SHELXL .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P212121 | |

| Unit cell (Å) | a=6.0171, b=15.3120, c=18.1493 | |

| Resolution (Å) | 0.80 | |

| Refinement software | SHELXL |

Q. Table 2: Recommended Reaction Conditions

| Step | Conditions | Reference |

|---|---|---|

| Amide coupling | Triethylamine, CH2Cl2, reflux | |

| Purification | Column chromatography (SiO2) | |

| Crystallization | Ethanol/water (7:3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。